5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole
Overview
Description
5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole: is a heterocyclic compound with the molecular formula C6H2BrFN2S. It is part of the benzo[c][1,2,5]thiadiazole family, which is known for its applications in various fields such as organic electronics, photovoltaics, and as intermediates in organic synthesis .
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which includes 5-bromo-6-fluorobenzo[c][1,2,5]thiadiazole, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Btz-based compounds have been used as potential visible-light organophotocatalysts .
Result of Action
Btz-based compounds have been used in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole has been researched for use in photovoltaics or as fluorescent sensors . It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which forms the basis of electron donor-acceptor (D-A) systems
Cellular Effects
Compounds with the BTZ motif have been used in the development of polymer solar cells (PSCs), suggesting potential interactions with cellular energy processes .
Molecular Mechanism
Btz-based compounds have been used in D-A systems to modify the optoelectronic and photophysical properties of photocatalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole typically involves the bromination and fluorination of benzo[c][1,2,5]thiadiazole. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Chemistry: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and photovoltaic materials .
Biology and Medicine: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological systems.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Comparison with Similar Compounds
- 5-Bromo-2,1,3-benzothiadiazole
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
Comparison: Compared to other similar compounds, 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole offers unique advantages due to the presence of both bromine and fluorine atoms. These substituents enhance its reactivity and electronic properties, making it more versatile in various applications .
Biological Activity
5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole (BFBT) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thiadiazole ring fused with a benzene moiety. The presence of bromine and fluorine substituents enhances its electronic properties, making it an attractive candidate for various applications in organic electronics and pharmaceuticals.
Anticancer Properties
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can inhibit topoisomerase I, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells .
- Case Study : A study investigated the cytotoxic effects of various substituted benzo[c][1,2,5]thiadiazoles on human lymphoblastoma cells. Results demonstrated that certain derivatives maintained potent topoisomerase I inhibitory activity while exhibiting cytotoxicity comparable to established anticancer agents .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes effectively. This property is crucial for their action against multidrug-resistant microorganisms .
- Research Findings : In vitro studies have shown that this compound exhibits antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Intramolecular Charge Transfer : The compound undergoes intramolecular charge transfer upon light absorption, which can enhance its photodynamic properties. This mechanism is particularly relevant in applications such as phototherapy for cancer treatment.
- Biochemical Pathways : BFBT has been explored as a potential organophotocatalyst under visible light conditions, suggesting its utility in driving biochemical reactions that could be harnessed for therapeutic purposes.
Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of topoisomerase I | |
Antimicrobial | Disruption of cell membranes | |
Photodynamic Therapy | Intramolecular charge transfer |
Future Directions
The ongoing research into this compound suggests promising avenues for developing new therapeutic agents. Future studies should focus on:
- Structure-Activity Relationship (SAR) Studies : Further exploration of how modifications to the BFBT structure affect its biological activity will be essential for optimizing efficacy.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will provide more comprehensive insights into the pharmacokinetics and therapeutic potential of BFBT derivatives.
- Combination Therapies : Investigating the synergistic effects of BFBT with other anticancer or antimicrobial agents could enhance treatment efficacy.
Properties
IUPAC Name |
5-bromo-6-fluoro-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAVGHCROROMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681982 | |
Record name | 5-Bromo-6-fluoro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-51-1 | |
Record name | 5-Bromo-6-fluoro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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